Brd7-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

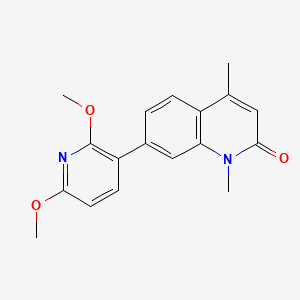

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

7-(2,6-dimethoxy-3-pyridinyl)-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C18H18N2O3/c1-11-9-17(21)20(2)15-10-12(5-6-13(11)15)14-7-8-16(22-3)19-18(14)23-4/h5-10H,1-4H3 |

InChI Key |

NFFBUIFLOKMWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Brd7-IN-2: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Brd7-IN-2 (also known as compound 2-77), a potent and selective chemical probe for the bromodomain-containing protein 7 (BRD7). This document details the rational design, synthetic procedures, and key experimental data, offering a comprehensive resource for researchers investigating the role of BRD7 in health and disease.

Discovery and Rational Design

This compound was developed through a structure-based drug design approach that aimed to create selective inhibitors for the BRD7 bromodomain.[1][2][3] The discovery process began with the observation that the BRD9 bromodomain inhibitor, BI9564, also exhibited binding to the closely related BRD7 bromodomain, albeit with lower affinity.[1] By comparing the crystal structures of the BRD7 and BRD9 bromodomains, researchers identified a unique, accessible binding pocket within BRD7.[1] This key structural difference provided a foundation for designing ligands with enhanced selectivity for BRD7 over BRD9.

A series of compounds was then synthesized to strategically occupy this newly identified binding cleft in BRD7, leading to the identification of two potent and selective inhibitors: 1-78 and 2-77 (this compound). These compounds were designed to maintain crucial interactions with asparagine and tyrosine residues essential for acetylated lysine binding, while their unique structural features would confer selectivity by exploiting the distinct pocket in BRD7.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. While the specific, detailed, step-by-step protocol for this compound is part of a larger library synthesis, the general methodology involves the coupling of key building blocks. The synthesis of a structurally related benzamide, N-(4-cyanophenyl)-4-methoxybenzamide, provides a representative example of the amide bond formation that is central to the synthesis of this class of inhibitors.

General Synthetic Workflow for Benzamide Core Structure

Caption: General synthetic workflows for the benzamide core of this compound analogs.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |

| BRD7 | Biochemical | 5.4 | 340 | |

| BRD9 | Biochemical | >300 | - | |

| BRD7 | Cellular (HEK293T) | 1.1 | - | |

| BRD9 | Cellular (HEK293T) | 3.2 | - |

Table 2: Selectivity Profile of this compound

| Protein | Assay Type | Result | Reference |

| BRD7 | Thermal Shift Assay | Increased Tm | |

| BRD9 | Thermal Shift Assay | No change in Tm | |

| Bromodomain Panel | BROMOscanTM | Selective for BRD7 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Thermal Shift Assay (TSA)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Protocol:

-

Prepare a reaction mixture containing 10 mM HEPES (pH 7.0), 150 mM NaCl, 8x SYPRO Orange dye, 0.2 mg/mL of His-tagged BRD7 or BRD9 bromodomain, and 5% v/v DMSO with the desired concentration of this compound.

-

The final reaction volume is 20 µL.

-

Use a real-time PCR system to apply a temperature gradient from 25 °C to 75 °C over 120 minutes, with fluorescence readings every 0.5 °C.

-

Determine the melting temperature (Tm) by analyzing the fluorescence intensity as a function of temperature. An increase in Tm indicates ligand binding and stabilization of the protein.

Caption: Experimental workflow for the Thermal Shift Assay.

NanoBRET Target Engagement Assay

This assay quantifies the engagement of this compound with the BRD7 bromodomain within living cells.

Protocol:

-

Co-express the BRD7 bromodomain fused to NanoLuc luciferase and a fluorescently labeled histone peptide (e.g., H3.3-HaloTag) in HEK293T cells.

-

Treat the cells with varying concentrations of this compound.

-

Measure the bioluminescence resonance energy transfer (BRET) signal.

-

A decrease in the BRET signal indicates the displacement of the fluorescent histone peptide by this compound, allowing for the determination of cellular IC50 values.

Caption: Workflow for the NanoBRET Target Engagement Assay.

Cell Fractionation Assay

This assay determines the ability of this compound to displace BRD9 from chromatin in cells.

Protocol:

-

Treat HEK293T cells with 10 µM of this compound or a control compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in a hypotonic buffer (Buffer A) and lyse the cells.

-

Separate the nuclear-soluble and chromatin-insoluble fractions by centrifugation.

-

Analyze the amount of BRD9 in the chromatin-insoluble fraction by Western blotting.

Biological Activity and Signaling Pathways

BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and has been implicated in various cancers, including prostate cancer. Inhibition of the BRD7 bromodomain by this compound has been shown to impact the expression of androgen receptor (AR) target genes in prostate cancer cells. RNA sequencing analysis of LNCaP prostate cancer cells treated with this compound revealed a significant overlap in differentially expressed genes with those affected by the AR antagonist enzalutamide. This suggests that BRD7 plays a role in facilitating AR-dependent transcription.

Caption: Proposed signaling pathway of BRD7 in androgen receptor-positive prostate cancer and the inhibitory effect of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of BRD7. Its development through rational, structure-based design has resulted in a potent and selective inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of BRD7 in cellular processes and its potential as a therapeutic target in diseases such as prostate cancer.

References

The Multifaceted Role of BRD7: A Core Regulator in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in a multitude of cellular processes, acting as a pivotal component of chromatin remodeling complexes and a key modulator of major signaling pathways. Initially identified as a tumor suppressor, the functional repertoire of BRD7 has expanded to include roles in DNA damage repair, cell cycle control, apoptosis, and metabolic regulation. Its interactions with key cellular players such as p53, BRCA1, and components of the PI3K/Akt and Wnt/β-catenin pathways underscore its significance in maintaining cellular homeostasis. Dysregulation of BRD7 expression or function is increasingly implicated in the pathogenesis of various cancers and metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of BRD7, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and regulatory networks.

Core Functions of BRD7 Protein

BRD7 is a member of the bromodomain-containing protein family, characterized by a conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental to its role in chromatin remodeling and transcriptional regulation.

Transcriptional Regulation and Chromatin Remodeling

BRD7 is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, an ATP-dependent complex analogous to the SWI/SNF complex.[1][3] As a component of PBAF, BRD7 participates in modulating chromatin structure, thereby influencing gene expression.[2] Its bromodomain specifically binds to acetylated histones, a key mechanism for targeting the complex to specific genomic loci.

BRD7's role in transcription is multifaceted; it can act as both a co-activator and a co-repressor of gene expression. It influences the transcription of genes involved in critical cellular processes, including the cell cycle, by binding to their promoters.

Tumor Suppression

A primary and extensively studied function of BRD7 is its role as a tumor suppressor. Its expression is frequently downregulated in a variety of human cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers. The tumor-suppressive functions of BRD7 are executed through its involvement in several key anti-cancer pathways.

Cell Cycle Control and Apoptosis

BRD7 plays a crucial role in regulating the cell cycle, primarily by inducing a G1/S phase arrest. This is achieved through the transcriptional regulation of key cell cycle proteins. For instance, BRD7 can inhibit the G1-S progression by modulating the Ras/MEK/ERK and Rb/E2F pathways. Overexpression of BRD7 has been shown to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines.

DNA Damage Response

Recent evidence has implicated BRD7 in the DNA damage response (DDR). In response to DNA double-strand breaks (DSBs), BRD7 is recruited to the damaged chromatin in an ATM-dependent manner. It participates in transcriptional repression at DSB regions, a crucial step for efficient DNA repair. BRD7's involvement in the DDR highlights its role in maintaining genomic integrity.

Key Signaling Pathways Involving BRD7

BRD7 exerts its diverse functions by interacting with and modulating several critical signaling pathways.

The p53 Pathway

BRD7 is a crucial co-activator of the tumor suppressor protein p53. It physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, including the cell cycle inhibitor p21. This interaction is essential for inducing oncogene-induced senescence, a key cellular defense mechanism against tumorigenesis. BRD7 facilitates the acetylation of p53 and histones at the promoters of p53 target genes, thereby enhancing their transcription.

References

An In-depth Technical Guide to Brd7-IN-2 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target engagement of Brd7-IN-2, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7). This document details the quantitative metrics of this compound's interaction with its target in a cellular context, provides in-depth experimental protocols for assessing target engagement, and illustrates the key signaling pathways modulated by BRD7.

Quantitative Assessment of this compound Cellular Target Engagement

This compound (also known as compound 2-77) has been characterized as a potent and selective inhibitor of BRD7. Its target engagement and selectivity have been quantified in cellular assays, providing valuable data for its use as a chemical probe in studying BRD7 function.

| Compound | Assay | Cell Line | Target | IC50 (µM) | Reference |

| This compound | NanoBRET | HEK293T | BRD7 | 1.1 | [1] |

| This compound | NanoBRET | HEK293T | BRD9 | 3.2 | [1] |

| This compound | Biochemical | - | BRD7 | 5.4 | [1] |

| This compound | Biochemical | - | BRD9 | >300 | [1] |

Experimental Protocols for Determining Target Engagement

The following are detailed methodologies for key experiments used to assess the cellular target engagement of this compound.

NanoBRET Target Engagement Assay

The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a proximity-based method to measure compound binding to a target protein within intact cells.[2]

Objective: To quantify the affinity of this compound for BRD7 in live cells by competitive displacement of a fluorescent tracer.

Materials:

-

HEK293T cells

-

Plasmid encoding BRD7 fused to NanoLuc® luciferase

-

NanoBRET® tracer for the BRD7 bromodomain

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET® Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

96-well or 384-well white, opaque tissue culture plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 450 nm and 610 nm)

Protocol:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 6-well plate.

-

Transfect the cells with the plasmid encoding the NanoLuc-BRD7 fusion protein using a suitable transfection reagent.

-

After 24 hours, detach and resuspend the cells in Opti-MEM®.

-

-

Compound Preparation:

-

Prepare a 10X stock solution of serially diluted this compound in assay medium.

-

-

Assay Plate Preparation:

-

Add the NanoBRET® tracer to the cell suspension at a predetermined optimal concentration.

-

Dispense the cell-tracer mixture into the wells of the assay plate.

-

Add 10 µL of the 10X this compound dilutions to the respective wells. Include a "no compound" control.

-

Mix the plate on an orbital shaker for 15 seconds.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound binding to reach equilibrium.

-

Equilibrate the plate to room temperature for approximately 15 minutes before reading.

-

-

Signal Detection:

-

Prepare a 3X solution of NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in assay medium.

-

Add the substrate/inhibitor solution to each well.

-

Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Objective: To confirm the physical binding of this compound to BRD7 in intact cells by observing a shift in the thermal denaturation profile of BRD7.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific for BRD7

-

Secondary antibody conjugated to HRP

-

SDS-PAGE and Western blotting equipment

-

Thermal cycler or heating block

Protocol:

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against BRD7, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for BRD7 at each temperature point for both treated and untreated samples.

-

Plot the percentage of soluble BRD7 relative to the non-heated control against the temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing target engagement and the key signaling pathways in which BRD7 plays a role. Inhibition of BRD7 by this compound is expected to modulate these pathways.

Caption: Workflow for NanoBRET and CETSA target engagement assays.

BRD7 in the p53 Signaling Pathway

BRD7 is a critical component of the p53 tumor suppressor pathway. It has been shown to be required for the transcriptional activity of p53 on a subset of its target genes, such as p21. BRD7 can also stabilize p53 by decreasing the phosphorylation and activation of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of BRD7 with this compound would be expected to attenuate p53-mediated cellular responses.

Caption: BRD7's role in the p53 signaling pathway.

BRD7 in the PI3K/Akt Signaling Pathway

BRD7 can act as a negative regulator of the PI3K/Akt signaling pathway. It interacts with the p85 regulatory subunit of PI3K, leading to its nuclear translocation. This sequestration of p85 in the nucleus reduces the formation of the active p85/p110 PI3K complex in the cytoplasm, thereby attenuating downstream Akt signaling. Consequently, inhibition of BRD7 by this compound may lead to an increase in PI3K/Akt pathway activity.

Caption: BRD7's inhibitory role in PI3K/Akt signaling.

BRD7 in the Wnt/β-catenin Signaling Pathway

The role of BRD7 in the Wnt/β-catenin pathway appears to be context-dependent. In some cancer types, BRD7 has been shown to inhibit the pathway by preventing the nuclear accumulation of β-catenin. However, in other contexts, it has been reported to enhance Wnt signaling by interacting with Dishevelled-1 (Dvl-1) and inhibiting Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. The diagram below depicts the inhibitory role of BRD7. Inhibition of BRD7 with this compound in such a context could lead to the activation of Wnt/β-catenin signaling.

References

The Role of BRD7 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 7 (BRD7) is a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specialized form of the SWI/SNF complex. This technical guide provides an in-depth overview of the function of BRD7 in chromatin architecture and gene regulation. Through its distinct bromodomain, BRD7 recognizes and binds to acetylated histones, thereby targeting the PBAF complex to specific genomic loci. This interaction is fundamental to the regulation of gene expression programs that govern essential cellular processes, including cell cycle progression, DNA repair, and tumor suppression. This document details the molecular mechanisms of BRD7, its role within the PBAF complex, its impact on various signaling pathways, and key experimental protocols for its study.

Introduction to BRD7 and Chromatin Remodeling

Chromatin remodeling is a dynamic process that alters the structure of chromatin to control access of the transcriptional machinery to DNA. ATP-dependent chromatin remodeling complexes, such as the SWI/SNF family, are central to this process. Human cells possess two major classes of SWI/SNF complexes: BAF and PBAF[1]. The PBAF complex is distinguished by the presence of specific subunits, including BRD7, which contribute to its functional specificity[1][2].

BRD7 is a nuclear protein that plays a pivotal role in transcriptional regulation[3][4]. Its structure includes a highly conserved bromodomain, a motif that recognizes and binds to acetylated lysine residues on histone tails. This "reading" of the histone code is a key mechanism by which BRD7 directs the chromatin remodeling activity of the PBAF complex to specific gene promoters and enhancers, thereby influencing gene expression.

Molecular Mechanism of BRD7 Function

The Bromodomain: A Reader of Acetylated Histones

The bromodomain of BRD7 functions as a reader of the epigenetic landscape. It specifically recognizes and binds to acetylated lysine residues on the N-terminal tails of histones, particularly on histone H3 and H4. While the binding affinity of the BRD7 bromodomain for individual acetylated histone peptides is described as weak, this interaction is crucial for the localization and function of the PBAF complex. The specificity of this interaction contributes to the targeted regulation of gene expression. Deletion of the bromodomain abrogates the ability of BRD7 to associate with acetylated histones and impairs its function in transcriptional regulation.

BRD7 as a Key Subunit of the PBAF Complex

BRD7 is an integral and specific subunit of the PBAF chromatin remodeling complex. The PBAF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering DNA accessibility. BRD7 plays a crucial role in the assembly and function of the PBAF complex. Studies have shown that BRD7 can act as a bridge, connecting the ATPase subunit BRG1 and the PBRM1 subunit to the core module of the PBAF complex, facilitating its assembly.

Furthermore, the presence of BRD7 within the PBAF complex appears to significantly modulate its enzymatic activity. Purified PBAF complexes containing BRD7 exhibit a substantially higher basal ATPase activity compared to the broader SWI/SNF complex pool. Interestingly, this high basal activity is not further stimulated by the presence of DNA, suggesting a unique regulatory mechanism conferred by BRD7.

Role of BRD7 in Transcriptional Regulation and Signaling Pathways

BRD7 is implicated in the regulation of several critical signaling pathways, primarily through its role in modulating the expression of key target genes.

The p53 Pathway and Tumor Suppression

BRD7 is a crucial component of a functional p53 pathway. It interacts directly with the tumor suppressor protein p53 and is required for the efficient p53-mediated transcription of a subset of its target genes. This interaction is vital for inducing cellular senescence in response to oncogenic stress. In hepatocellular carcinoma, BRD7 has been shown to upregulate the transcription of p53 by directly binding to its promoter region, thereby enhancing its tumor-suppressive functions.

The BRCA1 Pathway and DNA Repair

BRD7 is a direct binding partner of BRCA1, a key protein involved in DNA repair and tumor suppression. This interaction is important for the BRCA1-mediated transcriptional regulation of genes such as the estrogen receptor α (ERα). Depletion of BRD7 prevents the recruitment of BRCA1 to the ESR1 promoter, highlighting BRD7's role in guiding DNA repair and transcriptional regulation machinery to specific genomic locations.

Wnt/β-catenin and Ras/MEK/ERK Pathways

BRD7 has been shown to influence the Wnt/β-catenin and Ras/MEK/ERK signaling pathways, which are central to cell proliferation and differentiation. In nasopharyngeal carcinoma cells, overexpression of BRD7 can inhibit cell growth and arrest the cell cycle in the G0/G1 phase by regulating genes involved in these pathways.

Quantitative Data on BRD7 Function

The following tables summarize the available quantitative data regarding BRD7's binding affinities and the enzymatic activity of the PBAF complex.

| Parameter | Value | Reference |

| Binding Affinity | ||

| BRD7 Bromodomain to Acetylated Histone Peptides | Weak affinity (qualitative) | |

| Inhibitor Binding | ||

| Kd of Inhibitor 1-78 for BRD7 BD | 1.2 µM (MST) / 290 nM (bromoKdELECT) | |

| Kd of Inhibitor 2-77 for BRD7 BD | 2.2 µM (MST) / 340 nM (bromoKdELECT) | |

| Enzymatic Activity | ||

| Basal ATPase Activity of BRD7-containing PBAF | Substantially higher than total SWI/SNF | |

| DNA Stimulation of ATPase Activity | No further stimulation |

Experimental Protocols

Recombinant BRD7 Protein Expression and Purification

This protocol describes the expression and purification of a GST-tagged BRD7 fusion protein in E. coli.

Materials:

-

pGEX vector containing BRD7 cDNA

-

E. coli BL21(DE3) competent cells

-

LB Broth and LB agar plates with ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)

-

Glutathione-Sepharose beads

-

Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Procedure:

-

Transform the pGEX-BRD7 plasmid into E. coli BL21(DE3) cells and select for transformants on ampicillin-containing LB agar plates.

-

Inoculate a single colony into a starter culture of LB broth with ampicillin and grow overnight at 37°C with shaking.

-

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Incubate the cleared lysate with pre-equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

-

Elute the GST-BRD7 fusion protein from the beads using Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blot.

Co-Immunoprecipitation (Co-IP) of BRD7 and Interacting Proteins

This protocol outlines the steps for performing a co-immunoprecipitation experiment to identify proteins that interact with BRD7 in vivo.

Materials:

-

Cells expressing endogenous or tagged BRD7

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Anti-BRD7 antibody or antibody against the tag

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

-

Lyse the cells in ice-cold Co-IP Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the anti-BRD7 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with Wash Buffer to remove non-specific binders.

-

Elute the immunoprecipitated protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes.

-

Analyze the eluates by Western blotting using antibodies against BRD7 and the suspected interacting partner.

Chromatin Immunoprecipitation (ChIP) for BRD7

This protocol provides a general workflow for performing a ChIP experiment to identify the genomic regions occupied by BRD7.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

-

Sonication equipment

-

Anti-BRD7 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP Wash Buffers (low salt, high salt, LiCl wash)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-1000 bp by sonication.

-

Perform immunoprecipitation by incubating the sheared chromatin with the anti-BRD7 antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for known or suspected BRD7 target genes and a negative control region.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving BRD7 and a typical experimental workflow for studying its function.

Caption: Key signaling pathways modulated by BRD7.

Caption: Experimental workflow to study BRD7 function.

Conclusion

BRD7 is a multifaceted protein that plays a central role in chromatin remodeling and gene regulation as a key subunit of the PBAF complex. Its ability to recognize acetylated histones provides a mechanism for targeted gene regulation, influencing a wide array of cellular processes. The disruption of BRD7 function is implicated in various diseases, including cancer, making it an attractive target for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of BRD7 in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 3. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

BRD7: A Comprehensive Technical Guide on its Role as a Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a critical tumor suppressor gene, frequently downregulated in a multitude of human cancers including nasopharyngeal, breast, ovarian, and hepatocellular carcinomas.[1][2] As a key component of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex, BRD7 plays a pivotal role in transcriptional regulation.[3][4] Its tumor-suppressive functions are multifaceted, primarily executed through its interaction with key cancer-related proteins and pathways. BRD7 is essential for the transcriptional activation of a subset of p53 target genes, directly interacts with the tumor suppressor BRCA1 to regulate estrogen receptor signaling, and modulates other critical pathways such as Wnt/β-catenin and Ras/MEK/ERK.[1] This guide provides an in-depth review of the molecular mechanisms underpinning BRD7's role in cancer, presents quantitative data on its functional impact, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.

Core Mechanisms and Signaling Pathways

BRD7's function as a tumor suppressor is intrinsically linked to its role as a transcriptional regulator and a component of the PBAF chromatin remodeling complex. It binds to acetylated histones via its bromodomain, influencing chromatin structure and gene expression. Its interactions with other key tumor suppressors and signaling pathways are central to its function.

The BRD7-p53 Axis

A primary mechanism of BRD7's tumor suppressor activity is its interaction with p53. BRD7 binds to the N-terminus of p53 and is required for the efficient transcriptional activation of a specific subset of p53 target genes, such as the cell cycle inhibitor p21. This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumor progression. In some cancers, BRD7 can also stabilize p53 protein levels by modulating the activity of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. In hepatocellular carcinoma, BRD7 directly binds to the p53 promoter region to transcriptionally upregulate its expression, thereby activating the entire p53 signaling pathway.

References

Brd7-IN-2 and the p53 Signaling Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including chromatin remodeling and transcriptional regulation. Its role as a tumor suppressor, particularly through its interaction with the p53 signaling pathway, has garnered significant interest in the field of oncology and drug discovery.[1] Brd7-IN-2 is a potent and selective inhibitor of the BRD7 bromodomain, serving as a valuable chemical probe to elucidate the functions of BRD7 in cancer biology.[2][3][4] This technical guide provides a comprehensive overview of this compound, its interaction with the p53 signaling pathway, and detailed experimental protocols for its characterization.

This compound: A Selective BRD7 Inhibitor

This compound (also referred to as compound 2-77) was developed as a selective chemical probe for the bromodomain of BRD7. Its selectivity is a key attribute, allowing for the specific investigation of BRD7 function in the presence of other closely related bromodomains, such as BRD9.

Quantitative Data for this compound

The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | BRD7 | IC50 | 5.4 µM | |

| Biochemical Assay | BRD9 | IC50 | >300 µM | |

| Cellular Assay (HEK293T) | BRD7 | IC50 | 1.1 µM | |

| Cellular Assay (HEK293T) | BRD9 | IC50 | 3.2 µM |

| Assay Type | Target | Metric | Value | Reference |

| bromoKdELECT | BRD7 | Kd | 340 nM | |

| bromoKdELECT | BRD9 | Kd | 655 nM | |

| Microscale Thermophoresis (MST) | BRD7 | Kd | 2.2 µM | |

| Microscale Thermophoresis (MST) | BRD9 | Kd | No binding detected |

The Role of BRD7 in the p53 Signaling Pathway

BRD7 is a crucial component of the p53 tumor suppressor pathway. It functions as a cofactor for p53, required for the efficient transcriptional activation of a subset of p53 target genes. This interaction is critical for inducing cellular senescence in response to oncogenic stress.

The mechanism of BRD7's influence on p53 activity is multifaceted:

-

Direct Interaction: BRD7 physically interacts with p53, facilitating its transcriptional activity.

-

Chromatin Remodeling: As a subunit of the PBAF (SWI/SNF) chromatin remodeling complex, BRD7 is thought to create a chromatin environment conducive to p53-mediated transcription.

-

Regulation of p53 Stability: BRD7 can increase p53 protein levels by inhibiting the activity of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This is achieved by decreasing the phosphorylation and activation of MDM2.

-

Transcriptional Coactivation: BRD7 interacts with both p53 and the histone acetyltransferase p300, and is recruited to the promoter regions of p53 target genes, thereby influencing histone and p53 acetylation and enhancing promoter activity.

Inhibition of the BRD7 bromodomain by this compound is expected to disrupt these functions, leading to a downstream modulation of the p53 signaling pathway. This makes this compound a valuable tool for studying the therapeutic potential of targeting BRD7 in cancers with functional p53.

Signaling Pathway Diagram

Caption: The BRD7-p53 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and its effects on the p53 pathway are provided below.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for BRD7 Inhibition

This assay is used to determine the in vitro potency of inhibitors against the BRD7 bromodomain.

Principle: The assay measures the binding of a biotinylated histone H4 peptide (ligand) to a GST-tagged BRD7 bromodomain. The BRD7 protein is detected with a Europium (Eu)-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a Streptavidin-Allophycocyanin (APC) conjugate (acceptor). When in close proximity, excitation of the Eu donor leads to energy transfer to the APC acceptor, resulting in a FRET signal. Inhibitors that bind to the BRD7 bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged recombinant human BRD7 bromodomain protein

-

Biotinylated histone H4 acetylated peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-APC conjugate

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the GST-BRD7 protein to all wells.

-

Add the biotinylated H4 peptide to all wells except for the negative control.

-

Add the Eu-anti-GST antibody and Streptavidin-APC mixture to all wells.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu) and ~665 nm (APC).

-

Calculate the FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.

BROMOscan® Assay for Selectivity Profiling

This is a competition binding assay used to determine the selectivity of an inhibitor across a panel of bromodomains.

Principle: The assay is based on a proprietary technology from Eurofins DiscoverX. In brief, bromodomains are tagged with a DNA label and are competed for binding to an immobilized ligand with the test compound. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.

Procedure (General Overview):

-

The test compound (this compound) is incubated with a specific DNA-tagged bromodomain from a large panel.

-

This mixture is added to a well containing an immobilized ligand for that bromodomain.

-

After an incubation period to allow for binding competition, the wells are washed to remove unbound proteins.

-

The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.

-

The results are typically reported as percent of control, and for dose-response curves, a Kd value is calculated.

Cellular Proliferation (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTS assay relies on the reduction of a tetrazolium salt (MTS) by metabolically active, viable cells to form a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., LNCaP)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well clear-bottom tissue culture plates

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for p53 and Downstream Targets

This technique is used to measure changes in the protein levels of p53 and its target genes (e.g., p21, BAX) in response to this compound treatment.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

p53 Transcriptional Activity Luciferase Reporter Assay

This assay measures the ability of BRD7, and the effect of its inhibition, to modulate the transcriptional activity of p53.

Procedure:

-

Transfection: Co-transfect cells (e.g., MCF-7) with a luciferase reporter plasmid containing p53 response elements (e.g., pG13-Luc) and a Renilla luciferase control plasmid for normalization.

-

Treatment: Treat the transfected cells with this compound or a vehicle control.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective inhibitor of the BRD7 bromodomain, providing a critical tool for dissecting the role of BRD7 in cellular processes, particularly in the context of the p53 signaling pathway. The interplay between BRD7 and p53 is integral to tumor suppression, and the ability to modulate this interaction with a small molecule inhibitor opens up new avenues for therapeutic intervention in cancers that retain wild-type p53. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to explore the therapeutic potential of targeting the BRD7-p53 axis.

References

The Impact of Brd7-IN-2 on Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including transcriptional regulation and chromatin remodeling. Its role in the Wnt/β-catenin signaling pathway is complex and appears to be highly context-dependent, functioning as both a negative and positive regulator in different cellular environments. Brd7-IN-2 is a synthetic, cell-permeable small molecule inhibitor designed to target the bromodomain of BRD7, providing a valuable tool for elucidating the protein's function. This technical guide synthesizes the current understanding of BRD7's interaction with the Wnt/β-catenin pathway and provides a framework for investigating the pharmacological effects of its inhibitor, this compound. We present quantitative data, detailed experimental protocols for key assays, and pathway diagrams to facilitate further research in this area.

Introduction: BRD7 and the Wnt/β-catenin Pathway

Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family and a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in reading the epigenetic code and regulating gene expression.[3] Dysregulation of BRD7 has been implicated in numerous cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers, where it often acts as a tumor suppressor.[2]

The Wnt/β-catenin signaling pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis.[4] In the "off-state," a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation. Aberrant activation of this pathway is a hallmark of many cancers.

This compound: A Selective BRD7 Inhibitor

This compound (also referred to as compound 2-77) is a potent and selective small-molecule inhibitor of BRD7. It was developed to occupy the acetyl-lysine binding pocket of the BRD7 bromodomain, preventing it from interacting with its chromatin targets. This tool compound allows for the acute chemical knockout of BRD7 function, enabling researchers to probe its role in cellular signaling pathways.

The Dual Role of BRD7 in Wnt/β-catenin Signaling

Current literature presents a dichotomous role for BRD7 in regulating Wnt/β-catenin signaling, largely depending on the cellular context.

-

Negative Regulation: In several cancer cell lines, including nasopharyngeal carcinoma (HNE1) and ovarian cancer cells (A2780, SKOV3), overexpression of BRD7 has been shown to inhibit the Wnt/β-catenin pathway. The proposed mechanism involves BRD7 preventing the nuclear accumulation of β-catenin, thereby downregulating the expression of its target genes, such as c-jun and cyclin D1. In this context, BRD7 functions as a tumor suppressor by antagonizing oncogenic Wnt signaling.

-

Positive Regulation: Conversely, in other cell types like HEK293T cells and in the context of myocardial infarction, BRD7 has been reported to enhance Wnt/β-catenin signaling. One mechanism involves BRD7 interacting with Dishevelled 1 (Dvl-1), which leads to the inhibition of GSK3β activity. By inhibiting GSK3β, BRD7 prevents β-catenin degradation, promoting its nuclear translocation and subsequent signaling. Another study found that silencing BRD7 in cardiomyocytes inhibited the activation of Wnt/β-catenin signaling.

This dual functionality suggests that the net effect of BRD7 on the Wnt pathway is determined by the specific protein interaction network and cellular state of a given system.

Inferred Impact of this compound on Wnt/β-catenin Signaling

As a direct inhibitor of BRD7 function, this compound is expected to produce the opposite effect of BRD7 overexpression. The impact of this compound on Wnt/β-catenin signaling is therefore hypothesized to be context-dependent:

-

In cancer cells where BRD7 suppresses the pathway, treatment with This compound would be predicted to activate Wnt/β-catenin signaling by preventing BRD7 from inhibiting β-catenin's nuclear entry.

-

In cells where BRD7 promotes the pathway, treatment with This compound would be predicted to inhibit Wnt/β-catenin signaling by disrupting the BRD7-Dvl-1 interaction and restoring GSK3β activity.

The following diagram illustrates these opposing mechanisms and the inferred points of intervention for this compound.

Caption: Wnt/β-catenin pathway showing dual regulation by BRD7 and inferred action of this compound.

Quantitative Data

The following tables summarize the known quantitative data for this compound and related selective inhibitors. Note that combining IC50 values from different assays can be a source of noise.

Table 1: Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Source |

| This compound (2-77) | BRD7 | BROMOscan | 340 nM (Kd) | In vitro | |

| This compound (2-77) | BRD9 | BROMOscan | 655 nM (Kd) | In vitro | |

| This compound | BRD7 | Unknown | 5.4 µM (IC50) | Prostate Cancer Cells | |

| This compound | BRD9 | Unknown | >300 µM (IC50) | Prostate Cancer Cells | |

| This compound | BRD7 | NanoBRET | 1.1 µM (IC50) | HEK293T Cells | |

| This compound | BRD9 | NanoBRET | 3.2 µM (IC50) | HEK293T Cells |

Table 2: Activity of Other Selective BRD7/9 Inhibitors

| Compound | Target | Assay Type | Kd | Notes | Source |

| TP-472 | BRD7 | Unknown | 340 nM | Selective BRD9/7 inhibitor | |

| TP-472 | BRD9 | Unknown | 33 nM | Selective BRD9/7 inhibitor | |

| 1-78 | BRD7 | bromoKdELECT | 290 nM | Selective BRD7 inhibitor | |

| 1-78 | BRD9 | bromoKdELECT | 650 nM | Selective BRD7 inhibitor |

Experimental Protocols

To investigate the impact of this compound on Wnt/β-catenin signaling, a series of well-established assays should be performed. The workflow below outlines a typical experimental approach.

Caption: Experimental workflow for assessing the impact of this compound on Wnt signaling.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with its target, BRD7, inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble BRD7 protein remaining at each temperature using Western blotting with a specific anti-BRD7 antibody.

-

Data Analysis: Plot the relative band intensity for BRD7 against temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.

TCF/LEF Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of the Wnt/β-catenin pathway.

Protocol:

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

-

Treatment: Treat cells with a dose-response of this compound. To measure inhibition of signaling, co-treat with a Wnt pathway agonist like Wnt3a conditioned media or CHIR99021. To measure activation, treat with the inhibitor alone.

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated wells to vehicle-treated controls.

Western Blotting for Pathway Components

Objective: To measure changes in the protein levels of key Wnt/β-catenin pathway components and downstream targets.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-β-catenin (total)

-

Anti-active-β-catenin (non-phosphorylated)

-

Anti-Cyclin D1

-

Anti-c-Myc

-

Anti-BRD7 (to confirm knockdown if using siRNA)

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Conclusion and Future Directions

The interaction between BRD7 and the Wnt/β-catenin signaling pathway is multifaceted and highly dependent on the cellular context. While BRD7 can act as either a repressor or an activator of the pathway, its inhibitor, this compound, provides a critical tool to dissect these opposing roles. The primary effect of this compound is inferred to be the inverse of BRD7's function in a given cell type. For researchers and drug developers, this means that the therapeutic potential of targeting BRD7—either through inhibition or other modalities—must be carefully evaluated within the specific disease context.

Future research should focus on directly testing the effect of this compound on Wnt signaling in various cancer cell lines known to have different endogenous BRD7 functions. Elucidating the precise molecular determinants that dictate whether BRD7 represses or activates Wnt signaling will be crucial for predicting the outcome of BRD7 inhibition and for the rational design of novel therapeutic strategies targeting this complex interaction.

References

Unveiling the Biological Activity of Brd7-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd7-IN-2, also known as compound 2-77, has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 7 (BRD7). BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in the regulation of gene transcription through their ability to recognize and bind to acetylated lysine residues on histones. Dysregulation of BRD7 has been implicated in the pathogenesis of various diseases, most notably in prostate cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory profile, detailed experimental methodologies for its characterization, and its impact on key signaling pathways.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Target | Assay Type | IC50 (μM) | Reference |

| BRD7 | Biochemical Assay | 5.4 | [1] |

| BRD9 | Biochemical Assay | >300 | [1] |

| BRD7 | NanoBRET (HEK293T cells) | 1.1 | [1] |

| BRD9 | NanoBRET (HEK293T cells) | 3.2 | [1] |

Table 1: Inhibitory Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against BRD7 and its selectivity over the closely related bromodomain, BRD9.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

NanoBRET™ Target Engagement Intracellular Assay

This assay is used to quantify the binding of this compound to BRD7 within living cells.[2]

Objective: To determine the intracellular IC50 of this compound for BRD7.

Materials:

-

HEK293T cells

-

NanoLuc®-BRD7 fusion vector

-

NanoBRET™ Tracer

-

Opti-MEM™ I Reduced Serum Medium

-

This compound

-

96-well white-bottom tissue culture plates

-

Luminometer capable of measuring donor and acceptor wavelengths (e.g., 450 nm and 610 nm)

Procedure:

-

Cell Preparation:

-

Transfect HEK293T cells with the NanoLuc®-BRD7 fusion vector.

-

Seed the transfected cells into 96-well white-bottom plates at a suitable density and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in Opti-MEM™ medium.

-

-

Assay Execution:

-

To the cells, add the NanoBRET™ Tracer at its predetermined optimal concentration.

-

Immediately add the serially diluted this compound to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for 15 minutes.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer, measuring both the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT or BrdU)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells (e.g., LNCaP).

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or BrdU labeling reagent

-

Plate reader

Procedure (MTT Assay):

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

RNA-Sequencing (RNA-Seq)

RNA-Seq is employed to analyze the global changes in gene expression in response to this compound treatment.

Objective: To identify the downstream transcriptional effects of BRD7 inhibition by this compound in prostate cancer cells.

Materials:

-

LNCaP cells

-

This compound

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis

Procedure:

-

Cell Treatment: Treat LNCaP cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 72 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on an NGS platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

-

Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify the biological pathways affected by the differentially expressed genes.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting the function of BRD7, which in turn modulates key signaling pathways involved in cancer progression.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival. BRD7 has been shown to act as a coregulator of AR, influencing the transcription of AR target genes. By inhibiting BRD7, this compound disrupts this interaction, leading to a downregulation of AR-dependent gene expression, which contributes to the observed anti-proliferative effects in prostate cancer cells.

References

BRD7: A Comprehensive Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in cellular processes and a protein of significant interest in therapeutic development, particularly in oncology. Initially identified as a gene downregulated in nasopharyngeal carcinoma (NPC), subsequent research has solidified its role as a potent tumor suppressor in a variety of cancers, including breast, ovarian, prostate, and hepatocellular carcinoma.[1][2] BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, which is a key player in the regulation of gene expression.[3] Its function is intrinsically linked to its ability to interact with crucial cellular proteins such as p53, BRCA1, and components of key signaling pathways, thereby influencing cell cycle progression, apoptosis, and cellular senescence.[2][3] This technical guide provides an in-depth overview of the discovery, validation, and therapeutic potential of BRD7, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Data Presentation

Quantitative Analysis of BRD7 Expression and Function

The tumor-suppressive role of BRD7 is underscored by its differential expression in cancerous versus normal tissues and the profound effects of its modulation on cancer cell behavior. The following tables summarize key quantitative findings from various studies.

| Cancer Type | Tissue Type | BRD7 Expression Level | Method | Reference |

| Prostate Cancer | Serum & Tissue | Significantly decreased in PCa vs. normal controls (P<0.001) | RT-qPCR | |

| Lung Adenocarcinoma | Tumor Tissue | Downregulated in 73% (22/30) of cases vs. adjacent tissue | qRT-PCR | |

| Ovarian Cancer | High-Grade Serous Cancer | Significantly decreased vs. low-grade serous cancer | Not Specified | |

| Hepatocellular Carcinoma | Tumor Tissue | Positively correlated with p53 expression (r=0.268, P=0.002) | Immunohistochemistry |

Table 1: BRD7 Expression in Human Cancers. This table highlights the consistent downregulation of BRD7 in various cancer types compared to normal tissues, a key indicator of its tumor-suppressive function.

| Cell Line | Experimental Condition | Effect on Cell Proliferation | Quantitative Change | Method | Reference |

| SKOV3 & OVCAR3 (Ovarian Cancer) | BRD7 Overexpression | Inhibition | ~20-30% reduction | CCK-8 Assay | |

| SKOV3 & OVCAR3 (Ovarian Cancer) | Co-expression of TSC-22 & BRD7 | Synergistic Inhibition | ~50% reduction | CCK-8 Assay | |

| HCT116 & SW620 (Colorectal Cancer) | BRD7 Knockdown | Inhibition | Significant inhibition | CCK-8 & Colony Formation | |

| Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression + p53 Knockdown | Increased Proliferation | Significantly increased vs. BRD7 overexpression alone | Cell Proliferation & Colony Formation |

Table 2: Impact of BRD7 Modulation on Cancer Cell Proliferation. This table quantifies the inhibitory effect of BRD7 on the proliferation of various cancer cell lines, demonstrating its role in controlling cell growth.

| Cell Line | Experimental Condition | Effect on Apoptosis | Quantitative Change | Method | Reference |

| MCF-7 & ZR-75-1 (Breast Cancer) | BRD7 Overexpression | Increased Apoptosis | Significant increase | Flow Cytometry | |

| H9c2 (Cardiomyoblasts) | High Glucose + BRD7 shRNA | Attenuated Apoptosis | Significant reduction in Bax/Bcl-2 ratio and cleaved caspase-3 | Western Blot & TUNEL Assay | |

| A2780 & SKOV3 (Ovarian Cancer) | BRD7 Overexpression | Increased Apoptosis | Significant increase | Not Specified |

Table 3: Role of BRD7 in Apoptosis. This table illustrates the pro-apoptotic function of BRD7 in cancer cells, a crucial mechanism for eliminating malignant cells.

| Mouse Model | Cell Line | Treatment | Effect on Tumor Growth | Quantitative Change | Reference |

| Xenograft (Nude Mice) | Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression | Inhibition | Significantly decreased tumor volume and weight | |

| Xenograft (Nude Mice) | Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression + p53 Knockdown | Promoted Tumor Growth | Significantly increased tumor volume and weight vs. BRD7 overexpression alone | |

| Xenograft (Nude Mice) | HCT116 & SW620 (Colorectal Cancer) | BRD7 Knockdown | Inhibition | Significantly inhibited tumor growth and reduced tumor weight | |

| Orthotopic (Mice) | A2780 (Ovarian Cancer) | BRD7 Plasmid Administration | Inhibition | Decreased tumor weight and number of tumor nodules |

Table 4: In Vivo Efficacy of BRD7 Modulation. This table presents the compelling in vivo evidence of BRD7's ability to suppress tumor growth in animal models, a critical step in validating it as a therapeutic target.

| Inhibitor | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Reference |

| BI-7273 | BRD7/BRD9 | 1.2 µM | 0.024 µM | |

| 1-78 | BRD7 selective | 0.8 µM - 1.6 µM | 2.7 µM - 3.3 µM | |

| 2-77 | BRD7 selective | 1.2 µM - 5.4 µM | 2.47 µM - >300 µM |

Table 5: Potency of Small Molecule Inhibitors Targeting BRD7. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for recently developed small molecule inhibitors of BRD7, showcasing the ongoing efforts in targeting this protein for therapeutic intervention.

Experimental Protocols

Co-Immunoprecipitation of BRD7 and p53

This protocol details the procedure for demonstrating the physical interaction between BRD7 and the tumor suppressor protein p53 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-BRD7 antibody

-

Anti-p53 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRD7 antibody or control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-p53 antibody to detect the co-immunoprecipitated p53.

Chromatin Immunoprecipitation (ChIP) for BRD7

This protocol outlines the steps to identify the genomic regions to which BRD7 binds, providing insights into its transcriptional regulatory functions.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Anti-BRD7 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

PCR or sequencing reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD7 antibody or control IgG overnight.

-

Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Cell Viability Assay (MTT/CCK-8)

This protocol describes a colorimetric assay to assess the effect of BRD7 modulation on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Transfect cells with BRD7 expression vectors, siRNA, or treat with BRD7 inhibitors at various concentrations.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measurement:

-

For MTT: Add solubilization solution to dissolve the formazan crystals.

-

For CCK-8: No solubilization step is needed.

-

-

Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Molecular Interactions

The tumor-suppressive functions of BRD7 are mediated through its intricate involvement in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Figure 1: BRD7's Role in the p53 Signaling Pathway. BRD7 positively regulates p53 by inhibiting the AKT/MDM2 axis, leading to p53 stabilization and the transcriptional activation of downstream targets that promote cell cycle arrest and apoptosis.

Figure 2: BRD7's Regulation of the Wnt/β-catenin Signaling Pathway. BRD7 inhibits the nuclear translocation of β-catenin, thereby suppressing the transcription of Wnt target genes that drive cell proliferation.

Figure 3: BRD7's Influence on the PI3K/AKT Signaling Pathway. BRD7 can negatively regulate the PI3K/AKT pathway by competing with the p110 catalytic subunit for binding to the p85 regulatory subunit, leading to reduced cell survival and growth signals.

Figure 4: Experimental Workflow for Validating BRD7 as a Therapeutic Target. This diagram outlines the logical progression of research, from initial in vitro functional assays to in vivo validation and mechanistic studies, culminating in the establishment of BRD7 as a viable drug target.

Conclusion and Future Directions

The collective evidence strongly supports the role of BRD7 as a tumor suppressor and a promising therapeutic target. Its consistent downregulation in various cancers and its ability to inhibit tumor growth and promote apoptosis through well-defined signaling pathways provide a solid foundation for the development of novel anti-cancer strategies. The advent of selective small molecule inhibitors targeting the bromodomain of BRD7 marks a significant step towards translating these fundamental discoveries into clinical applications.

Future research should focus on several key areas:

-

Optimization of BRD7 Inhibitors: Continued medicinal chemistry efforts are needed to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patient populations most likely to respond to BRD7-targeted therapies.

-

Combination Therapies: Investigating the synergistic effects of BRD7 inhibitors with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.

-